molecular formula C21H22N2O6 B11304186 3,4,5-trimethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide

3,4,5-trimethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide

Cat. No.: B11304186
M. Wt: 398.4 g/mol
InChI Key: RCEXZNOOVPVPDO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide is a complex organic compound that features a benzamide core with multiple functional groups, including methoxy groups and a benzoxazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate aniline derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxylation of the benzene ring is usually performed using methanol and a suitable catalyst.

    Formation of the Benzamide Core: This involves the reaction of the benzoxazine intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzoxazine ring may facilitate binding to these targets, leading to inhibition or modulation of their activity. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the benzoxazine ring.

    3,4,5-trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide core.

    3,4,5-trimethoxyphenethylamine: Contains the trimethoxyphenyl group but with an ethylamine side chain.

Uniqueness

3,4,5-trimethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide is unique due to the combination of the trimethoxyphenyl group with the benzoxazine ring and benzamide core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C21H22N2O6/c1-5-8-23-15-11-14(6-7-16(15)29-12-19(23)24)22-21(25)13-9-17(26-2)20(28-4)18(10-13)27-3/h5-7,9-11H,1,8,12H2,2-4H3,(H,22,25)

InChI Key

RCEXZNOOVPVPDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3CC=C

Origin of Product

United States

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